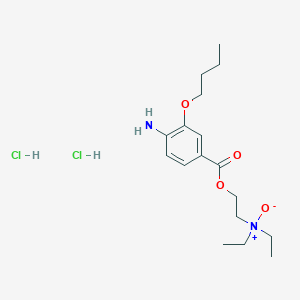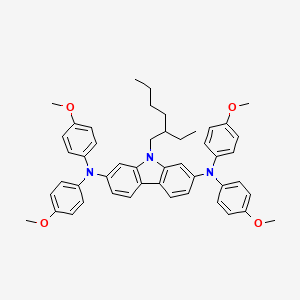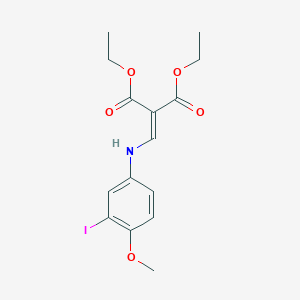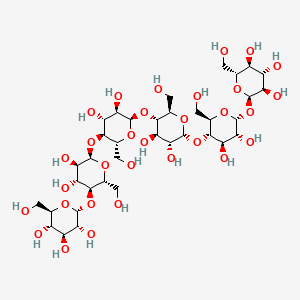
Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-1a)Glc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
a-Maltotetraosyl-a,a-trehalose is a complex oligosaccharide composed of maltotetraose and trehalose units. It is a non-reducing sugar with a unique structure that combines the properties of both maltotetraose and trehalose. This compound is known for its stability and resistance to hydrolysis, making it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of a-Maltotetraosyl-a,a-trehalose typically involves enzymatic methods. The primary enzymes used are maltooligosyltrehalose synthase (MTSase) and maltooligosyltrehalose trehalohydrolase (MTHase). These enzymes catalyze the conversion of maltodextrin to a-Maltotetraosyl-a,a-trehalose through a series of reactions .
Enzymatic Conversion: The process begins with the enzymatic conversion of maltodextrin to maltooligosyltrehalose using MTSase. This enzyme rearranges the glucose units to form the trehalose linkage.
Hydrolysis: The maltooligosyltrehalose is then hydrolyzed by MTHase to produce a-Maltotetraosyl-a,a-trehalose. This step involves breaking down the intermediate product to yield the final compound.
Industrial Production Methods
In industrial settings, the production of a-Maltotetraosyl-a,a-trehalose is optimized for high yield and efficiency. The use of engineered strains of Bacillus subtilis and Escherichia coli for the expression of MTSase and MTHase has been reported. These strains are designed to produce the enzymes in large quantities, facilitating the large-scale production of a-Maltotetraosyl-a,a-trehalose .
Análisis De Reacciones Químicas
Types of Reactions
a-Maltotetraosyl-a,a-trehalose undergoes various chemical reactions, including:
Hydrolysis: Although it is resistant to hydrolysis, under specific conditions, it can be hydrolyzed to yield maltotetraose and trehalose.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common due to its stable structure.
Common Reagents and Conditions
The common reagents used in the reactions involving a-Maltotetraosyl-a,a-trehalose include:
Enzymes: MTSase and MTHase for synthesis.
Acids and Bases: For hydrolysis under controlled conditions.
Major Products
The major products formed from the reactions of a-Maltotetraosyl-a,a-trehalose include maltotetraose and trehalose, depending on the reaction conditions .
Aplicaciones Científicas De Investigación
a-Maltotetraosyl-a,a-trehalose has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying carbohydrate chemistry and enzymatic reactions.
Biology: It serves as a substrate for studying enzyme kinetics and carbohydrate metabolism.
Medicine: Its stability and non-reducing nature make it useful in pharmaceutical formulations and as a potential therapeutic agent.
Industry: It is used in the food industry as a stabilizer and in cosmetics for its moisture-retaining properties .
Mecanismo De Acción
The mechanism of action of a-Maltotetraosyl-a,a-trehalose involves its interaction with specific enzymes and cellular components. It acts as a substrate for enzymes like MTSase and MTHase, facilitating the synthesis and breakdown of complex carbohydrates. Its stability and resistance to hydrolysis allow it to protect proteins and cellular structures under stress conditions .
Comparación Con Compuestos Similares
Similar Compounds
Trehalose: A disaccharide composed of two glucose units linked by an α,α-1,1-glycosidic bond.
Maltotetraose: A tetrasaccharide composed of four glucose units linked by α-1,4-glycosidic bonds.
Uniqueness
a-Maltotetraosyl-a,a-trehalose is unique due to its combined structure, which imparts the stability of trehalose and the functional properties of maltotetraose. This combination makes it more versatile and valuable in various applications compared to its individual components .
Propiedades
Fórmula molecular |
C36H62O31 |
|---|---|
Peso molecular |
990.9 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C36H62O31/c37-1-7-13(43)15(45)21(51)31(57-7)63-27-9(3-39)59-32(23(53)17(27)47)64-28-10(4-40)60-33(24(54)18(28)48)65-29-11(5-41)61-34(25(55)19(29)49)66-30-12(6-42)62-36(26(56)20(30)50)67-35-22(52)16(46)14(44)8(2-38)58-35/h7-56H,1-6H2/t7-,8-,9-,10-,11-,12-,13-,14-,15+,16+,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-/m1/s1 |
Clave InChI |
WHOZUKCKVDCMGF-DWJDYNGGSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)CO)CO)CO)CO)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(C(C(C(O6)CO)O)O)O)CO)CO)CO)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-4-[[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B13432021.png)
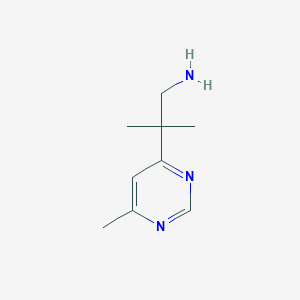



![1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride](/img/structure/B13432032.png)


![[4-(Difluoromethyl)-2,6-dimethoxyphenyl] acetate](/img/structure/B13432054.png)
![1-{3-Amino-[1,4'-bipiperidine]-1'-yl}ethan-1-one](/img/structure/B13432060.png)
